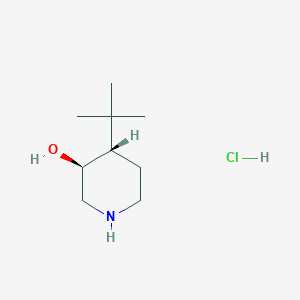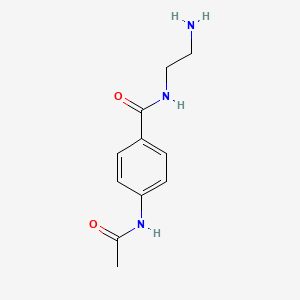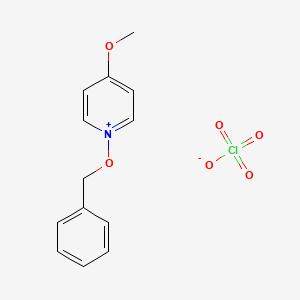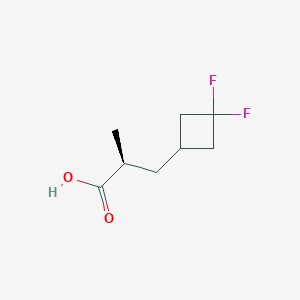![molecular formula C11H16ClNO3 B3005220 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride CAS No. 2126163-12-8](/img/structure/B3005220.png)
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride is a derivative of phenoxyacetic acid, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and other molecular interactions due to the presence of functional groups such as the amine and the phenoxy moiety.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate were synthesized, demonstrating the versatility of phenoxyacetic acid derivatives in chemical synthesis . Another study synthesized a series of substituted phenoxyacetic acids, which shows the feasibility of introducing various substituents onto the phenoxyacetic acid backbone . These studies provide insight into the synthetic routes that could be applied to the synthesis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These studies reveal the conformational aspects of the molecules and the potential for intramolecular and intermolecular hydrogen bonding, which could be relevant for the molecular structure analysis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.
Chemical Reactions Analysis
Phenoxyacetic acid derivatives are known to participate in various chemical reactions. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This indicates that the phenoxyacetic acid moiety can be involved in catalytic processes, which could be relevant for understanding the chemical reactivity of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives can be inferred from the literature. The crystal structures of related compounds provide information on their solid-state properties . Additionally, the solubility, melting points, and other physicochemical properties can be deduced from the functional groups present in the molecule. These properties are crucial for understanding the behavior of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride in different environments.
科学的研究の応用
Diuretic Properties
- A study by Lee et al. (1984) investigated a series of Mannich bases and aminomethyl derivatives related to 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride for their diuretic and saluretic activities. The study found that specific derivatives exhibited potent diuretic properties (Lee et al., 1984).
Herbicide Research
- Bhan et al. (1976) explored the effects of 2,4-Dichlorophenoxyacetic acid, a related compound, as a herbicide for controlling broadleaf weeds in wheat, noting malformation of wheat spikes upon early application (Bhan et al., 1976).
Synthesis and Biological Screening
- Dahiya et al. (2008) synthesized novel aryloxyacetic acid analogs, including derivatives of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride. These compounds exhibited antimicrobial activity against various pathogens and were tested for their biological effectiveness (Dahiya et al., 2008).
Introgression of Herbicide Resistance
- Jugulam et al. (2014) investigated the introgression of herbicide resistance from wild radish to cultivated radish, using phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid, a similar compound, to study the transfer of resistance traits (Jugulam et al., 2014).
Antimicrobial Agents
- Yar et al. (2006) conducted research on phenoxy acetic acid derivatives for their anti-mycobacterial properties, highlighting the potential of these compounds, including 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride derivatives, in treating Mycobacterium tuberculosis (Yar et al., 2006).
Synthesis and Evaluation of Novel Derivatives
- Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, showcasing its potential for antimicrobial activity (Noolvi et al., 2016).
Development of Fluorescence Probes
- Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of phenoxyacetic acid, like 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .
特性
IUPAC Name |
2-[4-(3-aminopropyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVKHOVJDPVXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Aminopropyl)phenoxy)acetic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)


![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)


![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)